molecular formula C9H4Cl2O2 B14610989 3,5-Dichloro-1-benzofuran-2-carbaldehyde CAS No. 57329-37-0

3,5-Dichloro-1-benzofuran-2-carbaldehyde

Cat. No.: B14610989
CAS No.: 57329-37-0
M. Wt: 215.03 g/mol
InChI Key: AKOFMIABOHTMDZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-benzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an aldehyde group at the 2nd position of the benzofuran ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-1-benzofuran-2-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can help in reducing side reactions and improving the stability of the diazonium salts formed during the process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-1-benzofuran-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

    Oxidation: 3,5-Dichloro-1-benzofuran-2-carboxylic acid.

    Reduction: 3,5-Dichloro-1-benzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-1-benzofuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-benzofuran-2-carbaldehyde depends on its interaction with molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of chlorine atoms and the aldehyde group can enhance its reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

  • 2-Ethyl-1-benzofuran-3-carbaldehyde
  • 2-Methyl-1-benzofuran-3-carbaldehyde
  • 7-Methoxy-benzofuran-2-carbaldehyde
  • 5-Bromo-1-benzofuran-2-carbaldehyde

Comparison: 3,5-Dichloro-1-benzofuran-2-carbaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other benzofuran derivatives, the dichloro substitution pattern may enhance its potential as an antimicrobial agent and its utility in synthetic organic chemistry .

Properties

CAS No.

57329-37-0

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

3,5-dichloro-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H4Cl2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12)13-7/h1-4H

InChI Key

AKOFMIABOHTMDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(O2)C=O)Cl

Origin of Product

United States

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